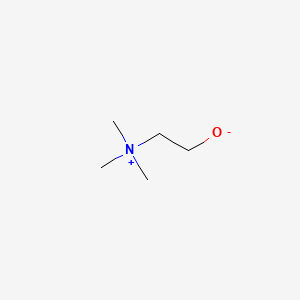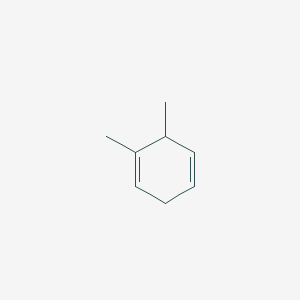
1,6-Dimethylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethylcyclohexa-1,4-diene is an organic compound belonging to the class of cyclohexadienes. It is characterized by a six-membered ring with two methyl groups attached at the 1 and 6 positions and two double bonds at the 1 and 4 positions. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexadiene ring. For instance, the reaction of 2,4-hexadiene with a suitable dienophile under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel are often employed to facilitate the cyclization and methylation reactions required to produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound can yield 1,6-dimethylcyclohexane using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: 1,6-Dimethylcyclohexane.
Substitution: Halogenated cyclohexadienes.
Scientific Research Applications
1,6-Dimethylcyclohexa-1,4-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,6-Dimethylcyclohexa-1,4-diene exerts its effects involves its ability to participate in various chemical reactions. The double bonds in the compound allow it to undergo electrophilic addition and substitution reactions, while the methyl groups can influence the reactivity and stability of the intermediates formed during these reactions . The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
- 1,4-Dimethylcyclohexa-1,4-diene
- 1,2-Dimethylcyclohexa-1,4-diene
- 1,5-Dimethylcyclohexa-1,4-diene
Comparison: 1,6-Dimethylcyclohexa-1,4-diene is unique due to the positioning of its methyl groups, which can significantly influence its reactivity compared to other dimethylcyclohexadienes. For example, 1,4-Dimethylcyclohexa-1,4-diene has methyl groups at the 1 and 4 positions, which can lead to different steric and electronic effects during chemical reactions .
Properties
CAS No. |
38747-81-8 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,6-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h3,5-7H,4H2,1-2H3 |
InChI Key |
BBWLQXJTQKLVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


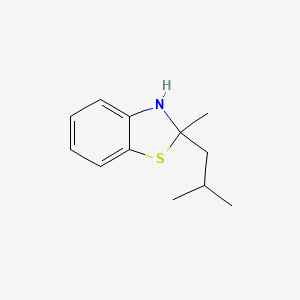
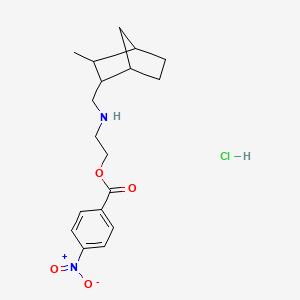
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
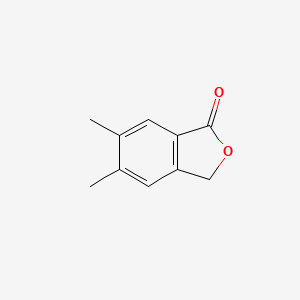
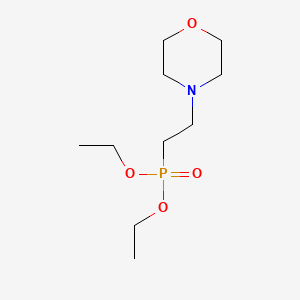
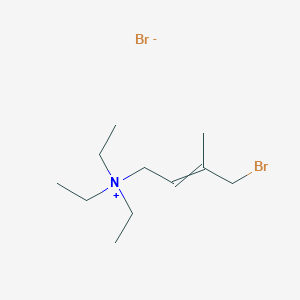
![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
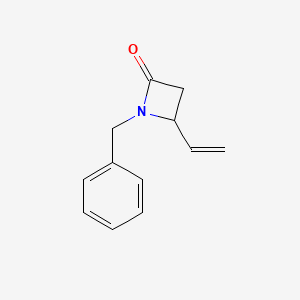
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
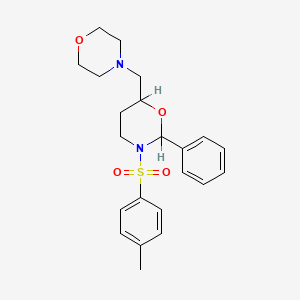
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
